molecular formula C101H110N8O23 B13400947 4-[cyclopenta-1,3-dien-1-yl(hydroxy)methylidene]-5-(3,4-dimethoxyphenyl)-1-(2-morpholin-4-ylethyl)pyrrolidine-2,3-dione;5-(3,4-dimethoxyphenyl)-4-[hydroxy-(4-methylphenyl)methylidene]-1-(2-morpholin-4-ylethyl)pyrrolidine-2,3-dione;ethyl 2-[3-[hydroxy(phenyl)methylidene]-2-(4-methoxyphenyl)-4,5-dioxopyrrolidin-1-yl]-5-methyl-3H-pyrrole-4-carboxylate;4-[hydroxy-(4-methylphenyl)methylidene]-5-(4-methoxyphenyl)-1-(2-morpholin-4-ylethyl)pyrrolidine-2,3-dione

4-[cyclopenta-1,3-dien-1-yl(hydroxy)methylidene]-5-(3,4-dimethoxyphenyl)-1-(2-morpholin-4-ylethyl)pyrrolidine-2,3-dione;5-(3,4-dimethoxyphenyl)-4-[hydroxy-(4-methylphenyl)methylidene]-1-(2-morpholin-4-ylethyl)pyrrolidine-2,3-dione;ethyl 2-[3-[hydroxy(phenyl)methylidene]-2-(4-methoxyphenyl)-4,5-dioxopyrrolidin-1-yl]-5-methyl-3H-pyrrole-4-carboxylate;4-[hydroxy-(4-methylphenyl)methylidene]-5-(4-methoxyphenyl)-1-(2-morpholin-4-ylethyl)pyrrolidine-2,3-dione

Cat. No.: B13400947
M. Wt: 1804.0 g/mol
InChI Key: OKDQBOZYZFKBGH-UHFFFAOYSA-N
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Description

The compound “4-[cyclopenta-1,3-dien-1-yl(hydroxy)methylidene]-5-(3,4-dimethoxyphenyl)-1-(2-morpholin-4-ylethyl)pyrrolidine-2,3-dione;5-(3,4-dimethoxyphenyl)-4-[hydroxy-(4-methylphenyl)methylidene]-1-(2-morpholin-4-ylethyl)pyrrolidine-2,3-dione;ethyl 2-[3-[hydroxy(phenyl)methylidene]-2-(4-methoxyphenyl)-4,5-dioxopyrrolidin-1-yl]-5-methyl-3H-pyrrole-4-carboxylate;4-[hydroxy-(4-methylphenyl)methylidene]-5-(4-methoxyphenyl)-1-(2-morpholin-4-ylethyl)pyrrolidine-2,3-dione” is a complex organic molecule with multiple functional groups. This compound is characterized by its pyrrolidine-2,3-dione core structure, which is substituted with various aromatic and aliphatic groups. The presence of hydroxy, methoxy, and morpholinyl groups suggests potential biological activity and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, each requiring specific reagents and conditions. A general synthetic route may include:

    Formation of the pyrrolidine-2,3-dione core: This can be achieved through a cyclization reaction involving a suitable dicarbonyl compound and an amine.

    Introduction of the aromatic substituents: This step may involve Friedel-Crafts acylation or alkylation reactions using appropriate aromatic compounds.

    Functionalization with hydroxy and methoxy groups: These groups can be introduced through nucleophilic substitution reactions or via protection-deprotection strategies.

    Attachment of the morpholinyl group: This can be accomplished through nucleophilic substitution reactions using morpholine and suitable leaving groups.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

    Oxidation: The hydroxy groups can be oxidized to form ketones or aldehydes.

    Reduction: The carbonyl groups in the pyrrolidine-2,3-dione core can be reduced to form alcohols.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.

    Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents can be employed under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy groups would yield ketones or aldehydes, while reduction of the carbonyl groups would produce alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological processes involving hydroxy, methoxy, and morpholinyl groups.

    Medicine: As a potential drug candidate due to its complex structure and functional groups.

    Industry: As an intermediate in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Generally, the hydroxy, methoxy, and morpholinyl groups can interact with various enzymes, receptors, and other biomolecules, leading to modulation of their activity. The pyrrolidine-2,3-dione core may also play a role in binding to specific molecular targets.

Comparison with Similar Compounds

Similar Compounds

  • 4-[hydroxy-(4-methylphenyl)methylidene]-5-(4-methoxyphenyl)-1-(2-morpholin-4-ylethyl)pyrrolidine-2,3-dione
  • ethyl 2-[3-[hydroxy(phenyl)methylidene]-2-(4-methoxyphenyl)-4,5-dioxopyrrolidin-1-yl]-5-methyl-3H-pyrrole-4-carboxylate

Uniqueness

This compound is unique due to its combination of functional groups and the specific arrangement of these groups around the pyrrolidine-2,3-dione core. This unique structure may confer specific biological activities and chemical reactivity that distinguish it from similar compounds.

Properties

Molecular Formula

C101H110N8O23

Molecular Weight

1804.0 g/mol

IUPAC Name

4-[cyclopenta-1,3-dien-1-yl(hydroxy)methylidene]-5-(3,4-dimethoxyphenyl)-1-(2-morpholin-4-ylethyl)pyrrolidine-2,3-dione;5-(3,4-dimethoxyphenyl)-4-[hydroxy-(4-methylphenyl)methylidene]-1-(2-morpholin-4-ylethyl)pyrrolidine-2,3-dione;ethyl 2-[3-[hydroxy(phenyl)methylidene]-2-(4-methoxyphenyl)-4,5-dioxopyrrolidin-1-yl]-5-methyl-3H-pyrrole-4-carboxylate;4-[hydroxy-(4-methylphenyl)methylidene]-5-(4-methoxyphenyl)-1-(2-morpholin-4-ylethyl)pyrrolidine-2,3-dione

InChI

InChI=1S/C26H30N2O6.C26H24N2O6.C25H28N2O5.C24H28N2O6/c1-17-4-6-18(7-5-17)24(29)22-23(19-8-9-20(32-2)21(16-19)33-3)28(26(31)25(22)30)11-10-27-12-14-34-15-13-27;1-4-34-26(32)19-14-20(27-15(19)2)28-22(16-10-12-18(33-3)13-11-16)21(24(30)25(28)31)23(29)17-8-6-5-7-9-17;1-17-3-5-19(6-4-17)23(28)21-22(18-7-9-20(31-2)10-8-18)27(25(30)24(21)29)12-11-26-13-15-32-16-14-26;1-30-18-8-7-17(15-19(18)31-2)21-20(22(27)16-5-3-4-6-16)23(28)24(29)26(21)10-9-25-11-13-32-14-12-25/h4-9,16,23,29H,10-15H2,1-3H3;5-13,22,29H,4,14H2,1-3H3;3-10,22,28H,11-16H2,1-2H3;3-5,7-8,15,21,27H,6,9-14H2,1-2H3

InChI Key

OKDQBOZYZFKBGH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N=C(C1)N2C(C(=C(C3=CC=CC=C3)O)C(=O)C2=O)C4=CC=C(C=C4)OC)C.CC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CCN3CCOCC3)C4=CC=C(C=C4)OC)O.CC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CCN3CCOCC3)C4=CC(=C(C=C4)OC)OC)O.COC1=C(C=C(C=C1)C2C(=C(C3=CC=CC3)O)C(=O)C(=O)N2CCN4CCOCC4)OC

Origin of Product

United States

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